molecular formula C14H11ClO2 B6378331 4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% CAS No. 1111129-15-7

4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%

Cat. No. B6378331
CAS RN: 1111129-15-7
M. Wt: 246.69 g/mol
InChI Key: VBHVWPXXFHUERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% (4-CMF-95) is a synthetic compound that has been used in a variety of scientific research applications. It is a phenolic compound with a molecular weight of 212.62 g/mol and a melting point of approximately 117°C. 4-CMF-95 is a highly reactive compound with a wide range of applications in the fields of biochemistry and physiology.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has been used in numerous scientific research applications, including studies of cell signaling pathways, drug metabolism, and enzyme inhibition. It has been used to study the effect of nitric oxide on cell signaling pathways, as well as the metabolism of drugs and their ability to inhibit enzymes. 4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has also been used to study the effects of glucose on the growth and development of cells.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme NAD(P)H oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. 4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has also been found to inhibit the activity of other enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of ROS in cells, as well as the activity of enzymes such as COX-2. 4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has also been found to have anti-inflammatory effects, as well as the ability to inhibit the growth and development of cells.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a highly reactive compound, which makes it ideal for use in a variety of experiments. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It can be toxic if not handled properly, and it can interfere with the results of some experiments if it is not used in the correct concentration.

Future Directions

For the use of 4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% in scientific research include further exploration of its biochemical and physiological effects, as well as its potential to be used as a therapeutic agent. Additionally, further research could be conducted into its mechanism of action, as well as its potential to be used as a biomarker for various diseases. Other potential future directions include exploring its potential to be used as an inhibitor of enzymes involved in the production of ROS, as well as its potential to be used as a drug delivery system.

Synthesis Methods

4-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% is synthesized from the reaction of 4-chloro-3-methylphenol and formaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and is conducted at a temperature of approximately 80°C. The reaction takes approximately one hour to complete and yields a 95% pure product.

properties

IUPAC Name

5-(4-chloro-3-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHVWPXXFHUERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685199
Record name 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methylphenyl)-2-formylphenol

CAS RN

1111129-15-7
Record name 4′-Chloro-4-hydroxy-3′-methyl[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111129-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.